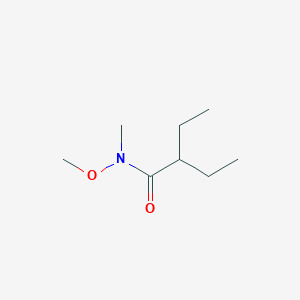
3,3-Dimethyl-1-(Trifluoromethylthio)-1,2-benziodoxole
Vue d'ensemble
Description
3,3-Dimethyl-1-(Trifluoromethylthio)-1,2-benziodoxole is a hypervalent iodine compound commonly known as a Togni reagent. It is widely used in organic synthesis, particularly for introducing trifluoromethyl groups into various substrates. The presence of the trifluoromethylthio group makes it a valuable reagent for trifluoromethylation reactions, which are important in the development of pharmaceuticals, agrochemicals, and materials science .
Applications De Recherche Scientifique
3,3-Dimethyl-1-(Trifluoromethylthio)-1,2-benziodoxole has several scientific research applications:
Chemistry: It is used as a reagent for trifluoromethylation reactions, which are important in the synthesis of complex organic molecules.
Biology: The compound is used in the modification of biomolecules to study their function and interactions.
Industry: The compound is used in the development of agrochemicals and materials with unique properties.
Mécanisme D'action
Target of Action
The Shen reagent, also known as LU-SHEN Reagent or 2AXB7K3EE6, is a type of electrophilic fluoroalkylthiolating reagent . It is designed to deliver fluoroalkylthio groups site-specifically to target molecules . The primary targets of the Shen reagent are organic small molecules that can be effectively fluorinated .
Mode of Action
The Shen reagent interacts with its targets by introducing a fluoroalkylthiol group into the target molecule . This process is facilitated by the high reactivity of the Shen reagent, which allows it to effectively bind to the target molecule and initiate the fluorination process .
Pharmacokinetics
The Shen reagent is known for its high lipophilicity, which can improve the pharmacokinetic and physicochemical properties of drug molecules . The introduction of a fluoroalkylthiol group can enhance the molecule’s ability to penetrate lipid membranes, thereby improving its bioavailability .
Result of Action
The primary result of the Shen reagent’s action is the successful introduction of a fluoroalkylthiol group into the target molecule . This modification can significantly enhance the molecule’s lipophilicity and metabolic stability, making it more effective in its intended application .
Action Environment
The Shen reagent is noted for its stability, both thermally and in the presence of water . This makes it suitable for use in a variety of environments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(Trifluoromethylthio)-1,2-benziodoxole typically involves the reaction of 3,3-Dimethyl-1,2-benziodoxole with a trifluoromethylthiolating agent. One common method is the reaction with trifluoromethylthiolating reagents such as trifluoromethylsulfenyl chloride (CF3SCl) under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and other advanced techniques may be employed to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethyl-1-(Trifluoromethylthio)-1,2-benziodoxole undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethylthio group is transferred to a nucleophilic substrate.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often at room temperature, to prevent decomposition of the reagent .
Major Products Formed
The major products formed from reactions involving this compound are trifluoromethylated organic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dimethyl-1-(Trifluoromethyl)-1,2-benziodoxole: Another Togni reagent used for trifluoromethylation.
3,3-Dimethyl-1-(Trifluoromethylsulfonyl)-1,2-benziodoxole: Used for introducing trifluoromethylsulfonyl groups.
3,3-Dimethyl-1-(Trifluoromethylseleno)-1,2-benziodoxole: Used for introducing trifluoromethylseleno groups.
Uniqueness
3,3-Dimethyl-1-(Trifluoromethylthio)-1,2-benziodoxole is unique due to its ability to introduce trifluoromethylthio groups, which can impart distinct electronic and steric properties to the target molecules. This makes it particularly valuable in the synthesis of compounds with specific biological and chemical properties .
Propriétés
IUPAC Name |
1-iodo-2-[2-(trifluoromethylsulfanyloxy)propan-2-yl]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3IOS/c1-9(2,15-16-10(11,12)13)7-5-3-4-6-8(7)14/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVURKRTLZQGJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1I)OSC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3IOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1584705-82-7 | |
| Record name | ((2-(2-Iodophenyl)propan-2-yl)oxy)(trifluoromethyl)sulfane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1584705827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ((2-(2-IODOPHENYL)PROPAN-2-YL)OXY)(TRIFLUOROMETHYL)SULFANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AXB7K3EE6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1e)-1-Nitroprop-1-En-2-Yl]benzene](/img/structure/B3106286.png)

![Benzo[b]thiophene-2-acetic acid, 4,5,6,7-tetrahydro-4-oxo-](/img/structure/B3106314.png)

![4,4,5,5-Tetramethyl-2-[2-(2-propen-1-yloxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B3106327.png)
![6-[(Phenylmethoxy)methyl]-4-(phenylmethyl)-2-morpholinemethanol](/img/structure/B3106333.png)
![2-Oxa-5,8-diazabicyclo[4.3.0]nonane dihydrochloride](/img/structure/B3106336.png)


![[1-(Hydroxymethyl)-4-methylcyclohex-3-en-1-yl]methanol](/img/structure/B3106349.png)



